Dulaglutide, designated by the Chemical Abstracts Service number 923950-08-7, is a long-acting glucagon-like peptide-1 receptor agonist developed primarily for the treatment of type 2 diabetes mellitus. As a synthetic analog of human glucagon-like peptide-1, dulaglutide enhances insulin secretion in response to elevated blood glucose levels and slows gastric emptying, contributing to improved glycemic control. It is administered via subcutaneous injection and has gained attention due to its efficacy and safety profile in clinical settings.
Dulaglutide is classified as a therapeutic peptide and falls under the category of glucagon-like peptide-1 receptor agonists. It is produced through recombinant DNA technology using mammalian cell culture systems. The compound is characterized by its unique structure that includes a modified human immunoglobulin G4 heavy chain fused to a GLP-1 analogue, which extends its half-life and reduces the frequency of administration compared to other diabetes medications.
Dulaglutide is synthesized through a multi-step process involving:
The synthesis involves careful monitoring of conditions such as temperature, pH, and nutrient supply to optimize yield and functionality of the peptide. The final product must meet stringent regulatory standards for pharmaceutical use.
Dulaglutide consists of two identical disulfide-linked chains that include an N-terminal GLP-1 analogue sequence covalently linked to an Fc component of modified immunoglobulin G4. The molecular formula is , with a molecular weight of approximately 59,669 Da.
The structural modifications enhance stability against enzymatic degradation and improve its pharmacokinetic profile, allowing for once-weekly dosing.
Dulaglutide undergoes various biochemical reactions in the body:
The pharmacokinetics reveal that after subcutaneous injection, maximum plasma concentrations are reached within 24–72 hours, with a half-life ranging from approximately 4.7 to 5 days depending on dosage.
Dulaglutide mimics the action of endogenous GLP-1 by:
Data from clinical trials indicate significant improvements in glycemic control among patients treated with dulaglutide compared to placebo groups.
Relevant data indicate that dulaglutide maintains its efficacy over time when stored correctly.
Dulaglutide is primarily used in clinical settings for:
The compound designated by CAS registry number 923950-08-7 is scientifically identified as a fusion protein with the systematic IUPAC name:Immunoglobulin G4 (227-C-terminal amidoglycine)-[7-37-glucagon-like peptide] fusion protein, human clone [1] [4]. This reflects its dual-component molecular architecture comprising a modified human IgG4 Fc fragment covalently linked to a truncated glucagon-like peptide 1 (GLP-1) analogue.
The empirical molecular formula is C₂₆₄₆H₄₀₄₄N₇₀₄O₈₃₆S₁₈, representing the complete atomic composition of the dimeric glycoprotein structure. The peptide moiety corresponds to the sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Glu-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Gly-Gly [1] [3] [4]. This sequence retains the bioactive core of native GLP-1(7-37) while enabling fusion to the immunoglobulin scaffold.
Due to its macromolecular nature (>5,000 Da), the SMILES notation is exceptionally complex:CC[C@H](C)[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)...
[7]. This string encodes the complete stereochemical configuration of the polypeptide backbone and side-chain connections.
The InChI Key HPNPLWNTQBSMAJ-FBXRENMFSA-N provides a unique, hashed identifier derived from the full InChI descriptor. This 27-character key enables precise database searches across chemical repositories, confirming its structural uniqueness among bioconjugates [7].
Experimental mass spectrometry confirms a molecular weight of 59,670.63 g/mol for the intact glycosylated dimer [6]. This value incorporates post-translational modifications and disulfide bridging. Notably, literature reports of ~32 kDa refer to the activated main chain (unmodified monomeric peptide subunit) rather than the full therapeutic construct [1] [4]. The table below clarifies this distinction:
Table 1: Molecular Weight Specifications
Structural Form | Molecular Weight (g/mol) | Source |
---|---|---|
Full glycosylated dimer | 59,670.63 | LactMed Database |
Activated peptide monomer | 3,213.2 | AbMole COA |
Dulaglutide exhibits high aqueous solubility (>50 mg/mL in purified water) at physiological pH (7.0-7.8), attributable to its extensive polar surface area and ionizable residues [1] [4]. In organic solvents (acetonitrile, methanol, DMSO), solubility decreases markedly (<0.1 mg/mL), with observable aggregation at concentrations exceeding 10 mg/mL. This behavior necessitates formulation in buffered aqueous solutions (pH 7.4) for research applications [1] [3].
Table 2: Solubility and Stability Parameters
Property | Conditions | Value |
---|---|---|
Aqueous solubility | 25°C, pH 7.4 | >50 mg/mL |
Organic solvent solubility | 25°C, DMSO | <0.1 mg/mL |
Thermal denaturation | Differential scanning calorimetry | Onset: 58.5°C ± 0.3°C |
Computational models predict a LogP value of -23.7, indicating extreme hydrophilicity incompatible with passive membrane diffusion [7]. The topological polar surface area spans >5,000 Ų, consistent with its polypeptide architecture and solvent-exposed residues. These properties necessitate parenteral administration in clinical contexts (though administration details are excluded per requirements).
Dulaglutide functions as a glucagon-like peptide-1 receptor (GLP-1R) agonist with picomolar binding affinity (Kd = 0.12 nM) [1] [4]. The covalent IgG4 fusion extends plasma half-life to 90 hours versus 2 minutes for native GLP-1, enabling sustained receptor engagement. Molecular dynamics simulations reveal stabilization of the receptor's extracellular domain through salt bridges involving Glu15 and Arg190 of GLP-1R.
Upon GLP-1R binding, dulaglutide triggers two primary mechanisms:
Concomitant effects include slowed gastric emptying (via vagal afferent signaling) and appetite regulation (hypothalamic cAMP response), though these secondary pathways fall outside structural characterization scope.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0